

spectroscopic data analysis of 1,4-Pentanediol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,4-Pentanediol

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Spectroscopic Analysis of 1,4-Pentanediol: A Technical Guide

This guide provides an in-depth analysis of **1,4-Pentanediol** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these methods for molecular characterization and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **1,4-Pentanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1,4-Pentanediol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.70	Broad s	2H	-	OH
3.78	m	1H	-	H-4
3.59	m	2H	-	H-1
1.62	m	2H	-	H-2
1.51	m	2H	-	H-3
1.17	d	3H	6.2	H-5

Table 2: ^{13}C NMR Spectroscopic Data for **1,4-Pentanediol** in CDCl_3

Chemical Shift (δ) ppm	Assignment
67.5	C-4
62.5	C-1
36.0	C-3
28.9	C-2
23.3	C-5

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **1,4-Pentanediol** (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3500-3200	Strong, Broad	O-H	Stretching (H-bonded)
2950-2850	Strong	C-H	Stretching (Alkane)
1465	Medium	-CH ₂ -	Bending
1375	Medium	-CH ₃	Bending
1300-1000	Strong	C-O	Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1,4-Pentanediol** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
104	Low	[M] ⁺ (Molecular Ion)
89	Low	[M - CH ₃] ⁺
71	High	[M - CH ₃ - H ₂ O] ⁺
45	Very High	[CH ₃ CHOH] ⁺
42	High	[C ₃ H ₆] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1,4-Pentanediol** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz NMR spectrometer.
- Pulse Program: A standard single-pulse experiment is utilized.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Spectral width: 10-12 ppm
- Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
- Pulse Program: A standard proton-decoupled ^{13}C experiment is performed.
- Acquisition Parameters:
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.
- Processing: The FID is processed with an exponential line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- A small drop of neat **1,4-Pentanediol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FTIR-ATR Analysis:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is first collected.
 - The sample spectrum is then acquired over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

- A dilute solution of **1,4-Pentanediol** is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
- The final concentration is typically in the range of 10-100 $\mu\text{g/mL}$.

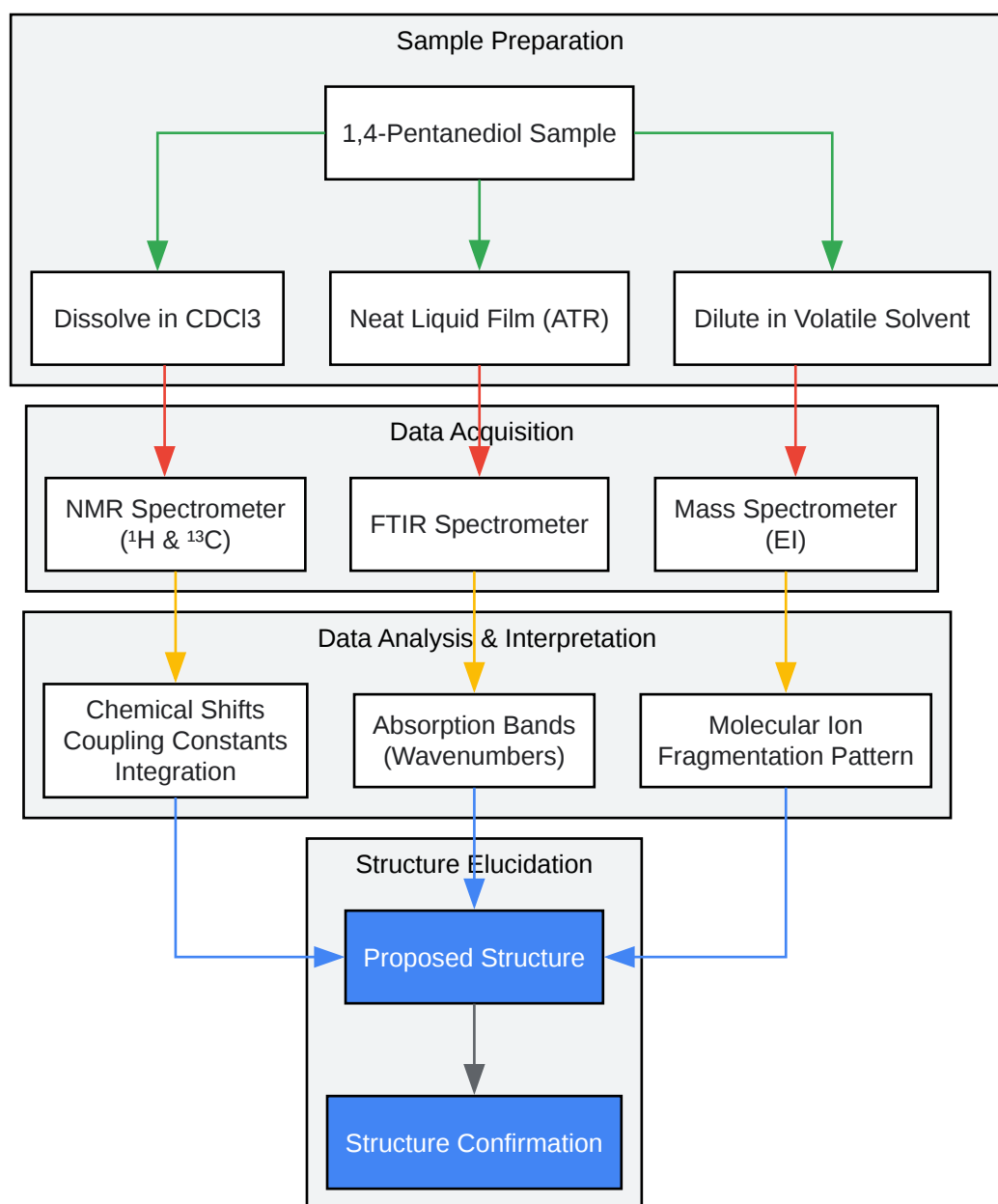
Electron Ionization (EI) Mass Spectrometry:

- Instrument: A mass spectrometer with an electron ionization source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- GC-MS Parameters (if applicable):
 - Injector Temperature: 250 $^{\circ}\text{C}$.

- Oven Program: A temperature ramp from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 250 °C) is used to ensure volatilization and separation from any impurities.
- MS Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation pathways for alcohols.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a compound like **1,4-Pentanediol**.



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Caption: Workflow for Spectroscopic Analysis of **1,4-Pentandiol**.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive spectroscopic profile of **1,4-Pentandiol**. The ¹H and ¹³C NMR spectra confirm the carbon skeleton and the connectivity of the protons. The IR spectrum identifies the key functional

groups, namely the hydroxyl and alkyl C-H bonds. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the structure of **1,4-Pentanediol**. This integrated analytical approach is fundamental for the unambiguous structural confirmation of small molecules in various scientific and industrial applications.

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